2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
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Description
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H17F3N4O7 and its molecular weight is 482.372. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is of increasing interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure combining several pharmacophores: the furan ring, 1,2,4-oxadiazole moiety, azetidine ring, and a trifluoromethyl phenyl group. This unique combination is believed to contribute to its diverse biological activities.
Component | Structure |
---|---|
Furan | Furan |
Oxadiazole | Oxadiazole |
Azetidine | Azetidine |
Trifluoromethyl Phenyl | Trifluoromethyl Phenyl |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been documented, with specific structural modifications enhancing their efficacy against cancer cell lines. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity in certain cancer types. The presence of the furan moiety may also contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Some studies suggest that compounds similar to 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to the furan and oxadiazole components are believed to mitigate oxidative damage in neuronal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : Its structural features allow it to function as a ligand for various receptors, potentially modulating signaling pathways.
- Nucleic Acid Interaction : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting replication and transcription processes.
Case Studies and Research Findings
A series of studies have highlighted the effectiveness of similar compounds:
- Antimicrobial Efficacy : In a comparative study, derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like gentamicin .
- Cytotoxicity Assays : In vitro assays demonstrated that modifications in the compound's structure significantly influenced its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Properties
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3.C2H2O4/c19-18(20,21)12-3-1-4-13(7-12)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-5-2-6-27-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHZVHPRNZPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.